Tritricosanoin

Übersicht

Beschreibung

Synthesis Analysis

Triclosan is synthesized through a multi-step chemical process. The synthesis involves the diazotization of 2,4,4' trichloro 2' amino diphenylether and subsequent reactions leading to triclosan. This process has an overall yield of around 45.83%, and the end product's structure is confirmed through various spectroscopic methods (Jin, 2003).

Molecular Structure Analysis

Triclosan's molecular structure plays a crucial role in its biological activity. It acts as a site-directed inhibitor of enoyl-acyl carrier protein reductase (ENR) in bacteria, mimicking the enzyme's natural substrate. Structural analysis shows that triclosan forms a stable complex with ENR, thereby inhibiting bacterial lipid biosynthesis (Levy et al., 1999).

Chemical Reactions and Properties

Triclosan targets lipid synthesis in bacteria, particularly by blocking the fatty acid synthesis pathway at the enoyl-acyl carrier protein reductase step. This action is significant in inhibiting bacterial growth and survival. Resistance to triclosan can occur through mutations in the bacterial fabI gene, which encodes for the targeted enzyme (McMurry et al., 1998).

Physical Properties Analysis

The physical properties of triclosan, such as its solubility and stability, contribute to its widespread use in various products. Its stability under different conditions ensures its effectiveness in a range of consumer products. However, specific studies focusing solely on its physical properties are limited in the literature.

Chemical Properties Analysis

Triclosan's chemical properties, including its reactivity under different environmental conditions, are crucial for understanding its environmental impact. It undergoes photodegradation, forming several intermediates and byproducts, some of which have raised environmental concerns due to their potential toxicity (Bianco et al., 2015).

Wissenschaftliche Forschungsanwendungen

Endocrine Disruption : Triclosan has been found to act as an endocrine disruptor in male western mosquitofish, leading to elevated vitellogenin gene expression and reduced sperm count (Raut & Angus, 2010). Similar effects were observed in cultured swine luteal cells, indicating its potential as an endocrine-disrupting chemical (Basini et al., 2021).

Impact on Protein Modification : Research has shown that Triclosan can reduce protein citrullination and carbamylation, which are linked to inflammatory conditions like periodontitis and rheumatoid arthritis (Bright et al., 2017).

Effects on Developing Embryos : Exposure to Triclosan impacts several pathways in developing zebrafish embryos, affecting energy metabolism, amino acid metabolism, nitrogen metabolism, and gill function (Fu et al., 2018).

Potential in Treating Epilepsy : Triheptanoin, a compound related to Triclosan, shows promise in reducing seizure susceptibility in a mouse model of generalized epilepsy (Kim et al., 2013), and may have therapeutic potential for treating metabolic and neurodegenerative diseases, including epilepsy and long-chain fatty acid oxidation disorders (Wehbe & Tucci, 2019).

Reproductive Health Effects : In pregnant rats, Triclosan exposure led to decreased serum levels of several hormones and altered gene expression in the placenta (Feng et al., 2016). It also disrupts the endocrine system, especially reproductive hormones, through various mechanisms (Wang & Tian, 2015).

Impact on Thyroid Hormones : Triclosan significantly affects thyroid hormone concentrations in male juvenile rats, although it does not alter androgen-dependent tissue weights or the onset of puberty (Zorrilla et al., 2009).

Antibacterial Properties and Environmental Impact : Triclosan is associated with multidrug resistance in environmental microbial communities and is used widely as an antimicrobial agent in various products. Its occurrence and fate in the aquatic environment raise environmental concerns (Carey & McNamara, 2015; Singer et al., 2002).

Bacterial Lipid Synthesis Inhibition : It targets lipid synthesis in bacteria like Escherichia coli, functioning as a broad-spectrum antibacterial and antifungal agent (McMurry et al., 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

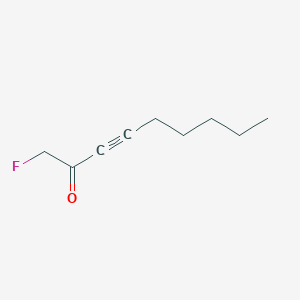

2,3-di(tricosanoyloxy)propyl tricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRVRMABYZMJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H140O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Di(tricosanoyloxy)propyl tricosanoate | |

CAS RN |

86850-72-8 | |

| Record name | Tritricosanoin (C23:0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.